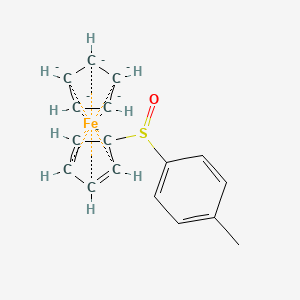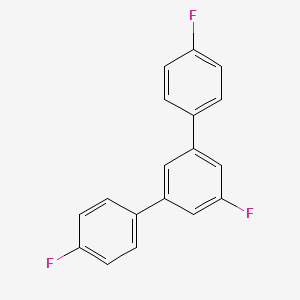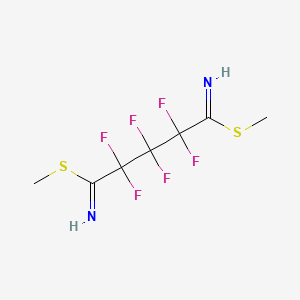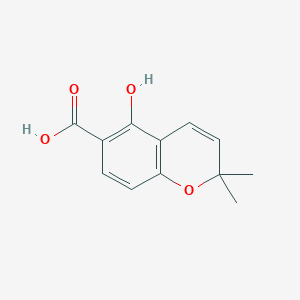![molecular formula C11H7NS B14754159 Azuleno[1,2-D][1,3]thiazole CAS No. 248-14-6](/img/structure/B14754159.png)
Azuleno[1,2-D][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azuleno[1,2-D][1,3]thiazole is a heterocyclic compound that combines the azulene and thiazole rings. Azulene is known for its unique blue color and aromatic properties, while thiazole is a five-membered ring containing sulfur and nitrogen atoms. The fusion of these two rings results in a compound with interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: Azuleno[1,2-D][1,3]thiazole can be synthesized through the deamination of 2-aminoazuleno[2,1-d]thiazoles. This process involves the treatment of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base or aluminum oxide . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: Azuleno[1,2-D][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Azuleno[1,2-D][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Azuleno[1,2-D][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Azulene: Shares the azulene ring but lacks the thiazole moiety.
Thiazole: Contains the thiazole ring but does not have the azulene structure.
Azuleno[2,1-d]thiazole: A similar compound with a different ring fusion pattern.
Uniqueness: Azuleno[1,2-D][1,3]thiazole is unique due to the combination of azulene and thiazole rings, providing a distinct set of chemical and biological properties.
特性
CAS番号 |
248-14-6 |
|---|---|
分子式 |
C11H7NS |
分子量 |
185.25 g/mol |
IUPAC名 |
azuleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-8-6-10-11(12-7-13-10)9(8)5-3-1/h1-7H |
InChIキー |
ZOQLSYQUVVCMAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=C2C=C1)N=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)

![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)




![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)



![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

